molecular formula C32H12O16 B13125318 Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid

Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid

Cat. No.: B13125318
M. Wt: 652.4 g/mol
InChI Key: RARVKIQHSZHCJA-UHFFFAOYSA-N
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Description

Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid is a polycyclic aromatic hydrocarbon derivative with eight carboxylic acid groups attached to the coronene core. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science, chemistry, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid typically involves the functionalization of the coronene core. One common method is the perthiolation of coronene, followed by oxidation to introduce carboxylic acid groups. The reaction conditions often include the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar synthetic routes. The scalability of these methods depends on the availability of raw materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions include various substituted coronenes, alcohol derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid involves its interaction with molecular targets through its carboxylic acid groups. These interactions can lead to the modulation of various biochemical pathways, including signal transduction and enzyme activity. The compound’s unique structure allows it to engage in multiple binding interactions, making it a versatile tool in molecular research .

Comparison with Similar Compounds

Uniqueness: Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid is unique due to its high degree of functionalization with carboxylic acid groups, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly valuable in applications requiring high reactivity and specific interactions with other molecules.

Properties

Molecular Formula

C32H12O16

Molecular Weight

652.4 g/mol

IUPAC Name

coronene-1,2,4,5,7,8,10,11-octacarboxylic acid

InChI

InChI=1S/C32H12O16/c33-25(34)9-1-5-15-16-6(20(30(43)44)19(5)29(41)42)3-11(27(37)38)14-12(28(39)40)4-8-18(24(14)16)17-7(21(31(45)46)22(8)32(47)48)2-10(26(35)36)13(9)23(15)17/h1-4H,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

RARVKIQHSZHCJA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=C4C(=C1C(=O)O)C(=CC5=C4C6=C(C=C(C7=C(C=C(C3=C76)C(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=C5C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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